Cas no 1805743-33-2 (2-(3-Bromopropyl)-5-methoxymandelic acid)

2-(3-Bromopropyl)-5-methoxymandelic acid is a brominated mandelic acid derivative featuring a methoxy substituent at the 5-position and a 3-bromopropyl side chain. This compound is of interest in synthetic organic chemistry due to its versatile functional groups, which make it a valuable intermediate for further modifications, such as nucleophilic substitutions or coupling reactions. The presence of both a carboxylic acid and a bromoalkyl group allows for selective reactivity in multi-step syntheses, particularly in the preparation of pharmacologically active molecules or chiral building blocks. Its structural features also enable potential applications in asymmetric synthesis and medicinal chemistry research. The compound should be handled under controlled conditions due to its reactive bromine moiety.
2-(3-Bromopropyl)-5-methoxymandelic acid structure
1805743-33-2 structure
Product Name:2-(3-Bromopropyl)-5-methoxymandelic acid
CAS No:1805743-33-2
MF:C12H15BrO4
MW:303.149103403091
CID:4940291
Update Time:2025-05-19

2-(3-Bromopropyl)-5-methoxymandelic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Bromopropyl)-5-methoxymandelic acid
    • Inchi: 1S/C12H15BrO4/c1-17-9-5-4-8(3-2-6-13)10(7-9)11(14)12(15)16/h4-5,7,11,14H,2-3,6H2,1H3,(H,15,16)
    • InChI Key: JJNCVFXBNOFIHH-UHFFFAOYSA-N
    • SMILES: BrCCCC1C=CC(=CC=1C(C(=O)O)O)OC

Computed Properties

  • Exact Mass: 302.01537 g/mol
  • Monoisotopic Mass: 302.01537 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66.8
  • Molecular Weight: 303.15

2-(3-Bromopropyl)-5-methoxymandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015026647-250mg
2-(3-Bromopropyl)-5-methoxymandelic acid
1805743-33-2 97%
250mg
494.40 USD 2021-06-18
Alichem
A015026647-500mg
2-(3-Bromopropyl)-5-methoxymandelic acid
1805743-33-2 97%
500mg
790.55 USD 2021-06-18
Alichem
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2-(3-Bromopropyl)-5-methoxymandelic acid
1805743-33-2 97%
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2-(3-Bromopropyl)-5-methoxymandelic acid Related Literature

Additional information on 2-(3-Bromopropyl)-5-methoxymandelic acid

Introduction to 2-(3-Bromopropyl)-5-methoxymandelic Acid (CAS No. 1805743-33-2)

2-(3-Bromopropyl)-5-methoxymandelic acid, identified by its Chemical Abstracts Service (CAS) number 1805743-33-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of substituted mandelic acids, characterized by the presence of a methoxy group at the fifth position and a brominated propyl side chain at the second position. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various biologically active agents, particularly in the development of novel therapeutic agents targeting neurological and metabolic disorders.

The bromopropyl moiety in 2-(3-Bromopropyl)-5-methoxymandelic acid introduces a reactive handle that facilitates further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the design of advanced drug candidates with tailored pharmacokinetic properties. The methoxy group, on the other hand, enhances lipophilicity while maintaining metabolic stability, making it an attractive scaffold for oral administration.

In recent years, there has been a surge in research focused on developing small-molecule modulators for central nervous system (CNS) disorders. 2-(3-Bromopropyl)-5-methoxymandelic acid has emerged as a key building block in this endeavor. Its structural motif is reminiscent of natural products known for their neuroprotective and anti-inflammatory properties. For instance, studies have explored its potential as a precursor in synthesizing analogs of (+)-Pleurotus cornucopiae alkaloid, a compound with demonstrated efficacy in alleviating cognitive decline associated with neurodegenerative diseases.

Moreover, the bromopropyl substituent allows for facile introduction of fluorine or chlorine atoms via halogen exchange reactions, which are frequently employed to optimize drug-like properties such as solubility and binding affinity. This flexibility has made 2-(3-Bromopropyl)-5-methoxymandelic acid a preferred choice for medicinal chemists seeking to develop next-generation therapeutics against conditions like Alzheimer's disease and Parkinson's disease. Preliminary in vitro studies have highlighted its role in modulating neurotransmitter release by interacting with specific receptor subtypes, suggesting its therapeutic potential.

The pharmaceutical industry has also leveraged 2-(3-Bromopropyl)-5-methoxymandelic acid in the synthesis of enzyme inhibitors targeting metabolic pathways implicated in obesity and type 2 diabetes. The combination of the bromopropyl and methoxy functional groups provides a versatile platform for designing molecules that can selectively inhibit key enzymes such as acetyl-CoA carboxylase or fatty acid synthase. Such inhibitors are under extensive investigation as they offer a mechanism-based approach to modulate energy homeostasis without compromising overall metabolic health.

From a synthetic chemistry perspective, 2-(3-Bromopropyl)-5-methoxymandelic acid exemplifies the importance of heterocyclic intermediates in drug discovery. Its preparation typically involves multi-step sequences starting from readily available mandelic acid derivatives, employing bromination followed by propylation strategies. Advances in catalytic methods have further streamlined these processes, reducing reaction times and improving yields. This efficiency is crucial for large-scale production and ensures that researchers can access sufficient quantities of this valuable intermediate for preclinical development.

Recent advancements in computational chemistry have also shed light on the structural optimization of derivatives of 2-(3-Bromopropyl)-5-methoxymandelic acid. Molecular docking simulations have been used to predict binding interactions with target proteins, allowing for rapid screening of analogs with enhanced potency or selectivity. These computational tools complement traditional experimental approaches, accelerates the drug discovery pipeline by identifying promising candidates early in the process.

The versatility of 2-(3-Bromopropyl)-5-methoxymandelic acid extends beyond its applications in CNS and metabolic disorders. It has been explored as a precursor for antimicrobial agents, where modifications at the bromopropyl position can confer activity against resistant bacterial strains. Additionally, its incorporation into peptidomimetics has shown promise in developing protease inhibitors for antiviral therapies. Such broad applicability underscores its significance as a molecular scaffold in synthetic organic chemistry.

In conclusion, 2-(3-Bromopropyl)-5-methoxymandelic acid (CAS No. 1805743-33-2) represents a cornerstone compound in modern medicinal chemistry. Its unique structural features enable diverse functionalization strategies, making it indispensable for developing novel therapeutics across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, 2-(3-Bromopropyl)-5-methoxymandelic acid is poised to remain at the forefront of drug discovery efforts aimed at addressing some of today's most pressing medical challenges.

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